molecular formula C17H20N2O3 B5089717 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5089717
M. Wt: 300.35 g/mol
InChI Key: PHNXJCYKCHHMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (abbreviated as TBB) is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBB belongs to the family of pyrimidinetriones and is known for its unique chemical properties, which make it an ideal candidate for several research studies.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of RNA polymerase II, which is involved in the transcription of DNA to RNA.
Biochemical and Physiological Effects:
5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-kB) pathway.

Advantages and Limitations for Lab Experiments

5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its easy synthesis, high purity, and stability. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also highly soluble in organic solvents, which makes it easy to handle and manipulate. However, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, including its low water solubility, which can limit its application in biological studies. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also known to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione research, including the development of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based drugs for cancer treatment and the synthesis of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based materials for various applications. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based MOFs and COFs have shown promising applications in gas storage, catalysis, and drug delivery, and further research in this area is needed. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based nanoparticles also hold promise for various applications, including biomedical imaging and drug delivery. Further studies are also needed to elucidate the mechanism of action of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and to investigate its potential use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical properties and potential applications in various fields. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in medicinal chemistry, materials science, and nanotechnology. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its easy synthesis, high purity, and stability. However, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, including its low water solubility and cytotoxicity at high concentrations. Further research is needed to fully understand the mechanism of action of 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and to investigate its potential use in other fields.

Synthesis Methods

5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, and the most commonly used method involves the reaction of 4-tert-butylbenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a catalyst. The reaction yields 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione as a yellow crystalline solid, which can be purified using recrystallization techniques.

Scientific Research Applications

5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based MOFs and COFs have shown promising applications in gas storage, catalysis, and drug delivery. In nanotechnology, 5-(4-tert-butylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of gold nanoparticles, which have been shown to exhibit enhanced stability and catalytic activity.

properties

IUPAC Name

5-[(4-tert-butylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-17(2,3)12-8-6-11(7-9-12)10-13-14(20)18(4)16(22)19(5)15(13)21/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNXJCYKCHHMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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